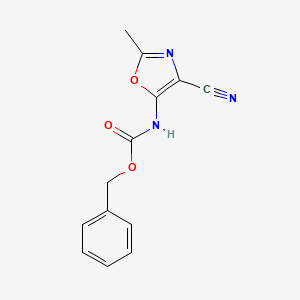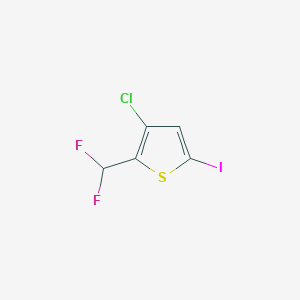![molecular formula C9H15NO B15308655 {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{8-Aminotricyclo[3210,2,7]octan-1-yl}methanol is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the compound meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Replacement of the hydroxyl or amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}ethanol: Similar structure with an ethanol group instead of methanol.
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}propanol: Contains a propanol group, offering different chemical properties.
Uniqueness
{8-Aminotricyclo[3210,2,7]octan-1-yl}methanol is unique due to its specific tricyclic structure and the presence of both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(8-amino-1-tricyclo[3.2.1.02,7]octanyl)methanol |
InChI |
InChI=1S/C9H15NO/c10-8-5-1-2-6-7(3-5)9(6,8)4-11/h5-8,11H,1-4,10H2 |
InChI-Schlüssel |
RQHHXFMCIRCQDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2(C(C1C3)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)


![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)



![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
